molecular formula C9H9NO4 B1313678 2-(3-nitrophenyl)propanoic Acid CAS No. 21762-10-7

2-(3-nitrophenyl)propanoic Acid

Cat. No.: B1313678
CAS No.: 21762-10-7
M. Wt: 195.17 g/mol
InChI Key: MSCZZRXBIBUPKG-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by a propanoic acid backbone substituted with a nitro group at the meta position of the phenyl ring

Scientific Research Applications

2-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-(3-nitrophenyl)propanoic Acid may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

It’s known that many similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of their target proteins, altering the normal functioning of cells .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that similar compounds can have diverse biological activities, suggesting that this compound may also produce a range of molecular and cellular effects .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-nitrophenyl)propanoic acid can be synthesized through several methods. One common approach involves the nitration of phenylpropanoic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the phenyl ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

    Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products

    Reduction: 2-(3-aminophenyl)propanoic acid.

    Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.

    2-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.

    2-(3-aminophenyl)propanoic acid: The reduced form of 2-(3-nitrophenyl)propanoic acid.

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group can lead to different chemical behaviors compared to para-substituted analogs, affecting its applications and interactions in various fields.

Properties

IUPAC Name

2-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCZZRXBIBUPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

16.5 ml of formic acid are added over 5 minutes to a round-bottomed flask, under inert atmosphere, containing 67.7 g of (RS)-2-(4-chloro-3-nitrophenyl) propionic acid, 87 ml of triethylamine and 6.1 g of 5% palladium-on-charcoal in 680 ml of acetonitrile. The reaction medium is heated at reflux for 18 hours and, after cooling to a temperature in the region of 20° C., is then filtered through Celite. The filtrate is evaporated to dryness under reduced pressure and taken up in 500 ml of water and 400 ml of ethyl acetate. The organic phase is separated out after settling has taken place and the aqueous phase is extracted with twice 200 ml of ethyl acetate. The combined organic phases are dried over magnesium sulphate and concentrated to dryness under reduced pressure at 40° C. 53 g of 2-(3-nitrophenyl)propionic acid are thus obtained in the form of a brown oil [IR spectrum (CH2 Cl2, cm-1) δOH acid: 3250-2450; γCH Aliph.: 2985-2940; γC=0: 1715; γaNO2 : 1535; γsNO2 : 1355; γPh m-subst.: 690; NMR spectrum (DMSO-d6, 200 MHz): 1.45 (d, J=7 Hz, 3H); 3.9 (q, J=7 Hz, 1H); 7.6 (t, J=7 Hz, 1H); 7.8 (d, J=7 Hz, 1H); 8.1 (d, J=7 Hz, 1H); 8.15 (s, 1H); 12.5 (broad s, acidic OH)].
Quantity
16.5 mL
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reactant
Reaction Step One
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67.7 g
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Reaction Step Two
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87 mL
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680 mL
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solvent
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6.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using 3-nitrophenylacetic acid t-butyl ester as a starting material and methyl iodide (1 eq.) as a reagent, the same procedures of Examples 1a and 1b gave 2-(3-nitrophenyl)propionic acid.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 2-(3-nitrophenyl)propanoic acid and its amino derivative?

A1: Both this compound and 2-(3-aminophenyl)propanoic acid serve as important precursors or intermediates in the synthesis of more complex molecules. [, ] While the provided papers focus on the synthetic procedures, the value lies in their potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro and amino groups allows for further chemical modifications, making these compounds versatile building blocks.

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